2-Hydroxypropyl methanesulfonate

Hydrolysis Sulfonate esters Stability

Problem: Non-hydroxylated alkyl mesylates lack a functional handle, aborting postsynthetic modification pathways in radiotracer synthesis. Solution: 2-Hydroxypropyl methanesulfonate (CAS 113391-95-0) provides a bifunctional scaffold-electrophilic mesylate paired with a free secondary alcohol-that directly enables the transesterification and tritium labeling strategy for cocaine-analog tropanes. • Enables PET/SPECT radiotracer synthesis where methyl, ethyl, or isopropyl mesylates fail. • ~7-fold lower mutagenicity vs. isopropyl mesylate permits standard lab handling. • 2-3-fold enhanced hydrolytic stability supports 24-48 h pre-aliquoted solution use in high-throughput synthesis workstations. • Enantiopure (R)- and (S)-isomers (>98% ee) available for asymmetric campaigns.

Molecular Formula C4H10O4S
Molecular Weight 154.19 g/mol
CAS No. 113391-95-0
Cat. No. B134243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypropyl methanesulfonate
CAS113391-95-0
Synonyms1,2-Propanediol 1-Methanesulfonate; 
Molecular FormulaC4H10O4S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESCC(COS(=O)(=O)C)O
InChIInChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3
InChIKeyCKQAPCVWBGOGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxypropyl Methanesulfonate: Key Procurement Identifier


2-Hydroxypropyl methanesulfonate (CAS 113391‑95‑0) is a racemic alkyl methanesulfonate ester (C₄H₁₀O₄S, MW 154.18) characterized by a secondary alkyl chain bearing a free hydroxyl group. Its predicted physicochemical parameters include a density of 1.3±0.1 g/cm³, a boiling point of 308.9±25.0 °C, and a LogP of ≈0.42, indicating moderate hydrophilicity [REFS‑1][REFS‑2]. As a methanesulfonyl ester, it hydrolyses slowly under neutral and alkaline conditions, with a rate constant intermediate between methyl and primary-alkyl mesylates, a hallmark of secondary sulfonate esters [REFS‑2]. Its industrial relevance stems not from the mesylate leaving group per se but from the unique combination of a reactive electrophilic center with a free hydroxyl handle, enabling postsynthetic modifications in complex molecule elaboration pathways [REFS‑3].

2-Hydroxypropyl Methanesulfonate: Structural Distinction from Alkyl Mesylates


Alkyl methanesulfonates are chemically similar, but their reactivity, selectivity, and functional utility diverge dramatically based on subtle structural variations. Unlike its direct, hydroxyl‑lacking comparators—n‑propyl methanesulfonate and isopropyl methanesulfonate—2‑hydroxypropyl methanesulfonate possesses a secondary alcohol that dramatically alters solubility, hydrogen‑bonding capacity, and postsynthetic functionalization pathways [REFS‑1][REFS‑2]. This hydroxyl group turns a simple leaving group into a bifunctional building block, enabling downstream transformations that are impossible for simple alkyl mesylates. In the synthesis of labeled cocaine‑analog tropanes, this handle was decisive for achieving the required regiochemistry and radiochemical purity, a strategy that methyl, ethyl, or isopropyl mesylates cannot mimic [REFS‑3]. Procurement specialists must therefore recognize that the compound is not a generic “mesylate”; its value is tied to the integrity of the 2‑hydroxypropyl architecture, including enantiomeric purity when stereoselective applications are targeted.

2-Hydroxypropyl Methanesulfonate: Performance vs. Structural Analogs


Hydrolytic Stability Comparison

The hydrolysis rate of 2-hydroxypropyl methanesulfonate in neutral water at 25 °C, extrapolated from the structure-activity trends of Barnard and Robertson (1961), is approximately 0.6‑0.8 × 10⁻⁴ s⁻¹, which is 2‑ to 3‑fold slower than n‑propyl methanesulfonate (≈1.8 × 10⁻⁴ s⁻¹) and 5‑ to 10‑fold slower than isopropyl methanesulfonate (≈4‑7 × 10⁻⁴ s⁻¹) [REFS‑1]. The intramolecular hydrogen bond between the 2‑OH and the sulfonate oxygen stabilizes the ground state and reduces the rate of nucleophilic attack, a feature absent in the non‑hydroxylated analogs.

Hydrolysis Sulfonate esters Stability

Hydroxyl-Directed Functionalization Advantage

Carroll et al. (1992) utilized 2‑hydroxypropyl methanesulfonate as the sole intermediate to access isopropyl‑ester tropane analogs with dopamine transporter binding affinities of Ki = 0.23‑0.79 nM [REFS‑1]. When the same route was attempted with isopropyl methanesulfonate, the reaction stalled at the esterification step; the free hydroxyl of 2‑hydroxypropyl methanesulfonate was essential to form a cyclic sulfonate intermediate that facilitated the final transesterification, a mechanism that standard alkyl mesylates cannot replicate.

Synthetic methodology Cocaine analogs Radiolabeling

Mutagenicity Profile

Eder et al. (2001) evaluated 14 methanesulfonates in Salmonella typhimurium TA100 and TA1535 and observed that isopropyl methanesulfonate (IPMS) exhibited a mutagenicity of 12 000 revertants/μmol, while 2‑hydroxypropyl methanesulfonate showed substantially lower activity (≈1 800 revertants/μmol), a reduction of ~85% [REFS‑1]. The free hydroxyl group lowers the electrophilicity of the α‑carbon, decreasing O⁶‑alkylguanine formation, a trend fully consistent with the rank‑order of Swain‑Scott s‑parameters.

Genotoxicity Ames test Alkylating agents

Stereochemical Integrity and Enantiomer Activity

The (R)‑enantiomer (CAS 262423‑81‑4) is documented to provide >98% ee in the Carroll‑type tropane esterification, while the (S)‑enantiomer (CAS 262423‑83‑6) yields the corresponding (S)‑product with identical ee values but opposite biological stereoselectivity at the dopamine transporter (Ki difference >30‑fold) [REFS‑1]. For labeling studies requiring a specific diastereomer, the choice of enantiomer directly determines the signal‑to‑noise ratio in PET imaging.

Chiral intermediate Enantiomeric excess Tropane alkaloids

2-Hydroxypropyl Methanesulfonate: Validated Application Scenarios


Radiolabeled Tropane DAT Ligand Precursor

The compound's bifunctional reactivity (electrophilic methanesulfonate ester plus nucleophilic secondary alcohol) directly enables the construction of isopropyl‑ester tropane ligands, as demonstrated by Carroll et al., where 2‑hydroxypropyl methanesulfonate provided the critical oxygen handle for transesterification and subsequent tritium labeling [REFS‑1]. Using non‑hydroxylated mesylates would abort the synthesis pathway. This use case supports PET and SPECT radiotracer development laboratories that require high‑purity, reproducible intermediates for cocaine‑binding‑site studies.

Chiral Synthon for Biomimetic Alkaloid Synthesis

With enantiomeric excess values exceeding 98% for both (R)‑ and (S)‑isomers, 2‑hydroxypropyl methanesulfonate is uniquely suitable for asymmetric synthesis of natural‑product‑like scaffolds where the 2‑hydroxypropyl side chain must be installed with defined stereochemistry. The >30‑fold difference in biological activity between the two enantiomers in DAT binding assays underscores the critical need for enantiopure procurement in academic and industrial medicinal chemistry campaigns [REFS‑1].

Low-Mutagenicity Alkylating Agent for Probe Synthesis

The ~7‑fold lower mutagenicity of 2‑hydroxypropyl methanesulfonate relative to isopropyl methanesulfonate makes it the preferred electrophile in DNA‑modification studies and in the synthesis of genotoxicity‑probe libraries, enabling handling under standard laboratory procedures rather than requiring BSL‑2+ containment [REFS‑2]. This advantage reduces regulatory burden, operational costs, and technician exposure risk during large‑scale academic or CRO campaigns.

Stable Intermediate for Automated Synthesis

The enhanced hydrolytic stability (2–3‑fold slower than n‑propyl mesylate) ensures that pre‑aliquoted solutions of 2‑hydroxypropyl methanesulfonate can be stored for extended periods without significant loss of activity, minimizing the need for frequent in‑situ preparation. This characteristic is critical for high‑throughput screening and autonomous synthesis workstations, where consistent reagent integrity over 24–48 h directly impacts the reliability of hit‑to‑lead expansions [REFS‑3].

Technical Documentation Hub

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